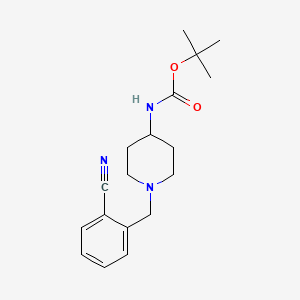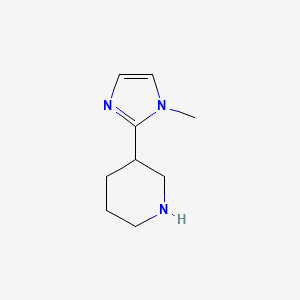![molecular formula C21H22N6O B2493834 3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine CAS No. 2415454-80-5](/img/structure/B2493834.png)
3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is a complex organic compound that features a unique arrangement of heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones, often under acidic or basic conditions to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities .
Applications De Recherche Scientifique
3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate its interactions with various enzymes and receptors.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties
Pyrazole Derivatives: These compounds also feature a pyrazole ring and are known for their anti-inflammatory and analgesic activities
Uniqueness
What sets 3-methyl-6-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine apart is its unique combination of multiple heterocyclic rings, which can result in distinct biological activities and therapeutic potential. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for drug development and other scientific research .
Propriétés
IUPAC Name |
[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-6-7-20(24-23-15)25-11-17-13-26(14-18(17)12-25)21(28)16-4-2-5-19(10-16)27-9-3-8-22-27/h2-10,17-18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOXIVDHAHEFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(adamantan-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2493753.png)
![2,4-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)
![4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2493760.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2493761.png)
![3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2493762.png)
![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)
![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2493765.png)
![1-[(2,5-dimethylphenyl)methyl]-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2493768.png)



